n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide
Description
N-(2-Aminophenyl)-4-((5-Methoxy-2H-Indazol-2-yl)methyl)benzamide (CAS: 920315-44-2) is a benzamide derivative featuring a 2-aminophenyl group attached to the amide nitrogen and a 5-methoxy-2H-indazol-2-ylmethyl substituent on the para position of the benzamide ring. Its molecular formula is C₂₂H₂₀N₄O₂, with a molar mass of 372.42 g/mol . The indazole moiety, a bicyclic structure with adjacent nitrogen atoms, distinguishes it from other heterocyclic benzamide derivatives.
Properties
CAS No. |
920315-40-8 |
|---|---|
Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(5-methoxyindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-18-10-11-20-17(12-18)14-26(25-20)13-15-6-8-16(9-7-15)22(27)24-21-5-3-2-4-19(21)23/h2-12,14H,13,23H2,1H3,(H,24,27) |
InChI Key |
JSOZIQKKXNOPBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN(N=C2C=C1)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Moiety: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the desired position on the indazole ring.
Aminophenyl Group Introduction: Coupling of the aminophenyl group to the indazole moiety.
Benzamide Formation: Finally, the benzamide group is introduced through amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aminophenyl or methoxyindazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Heterocyclic Core Modifications
Indazole vs. Oxadiazole Derivatives
- N-(2-Aminophenyl)-4-((5-(Naphthalen-1-ylmethyl)-1,3,4-Oxadiazol-2-yl)methyl)benzamide (): Replaces the indazole with a 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogens and one oxygen. Key Difference: The oxadiazole’s electron-deficient nature may alter binding affinity compared to the indazole’s electron-rich system.
Indazole vs. Benzothiazole Derivatives
- N-(5-Chloro-4-Methyl-1,3-Benzothiazol-2-yl)-2-Methoxybenzamide (): Features a benzothiazole core (sulfur and nitrogen-containing heterocycle) with chloro and methyl substituents. Key Difference: Benzothiazoles are known for anticancer activity, but the indazole’s dual nitrogen atoms may offer unique hydrogen-bonding interactions .
Substituent and Linker Variations
Methoxy Positioning and Linker Flexibility
- N-(5-Amino-2-Methoxyphenyl)-4-(2-Methoxyethoxy)benzamide (): Contains a 2-methoxyethoxy group on the benzamide, introducing ether linkages for enhanced solubility. Key Difference: The methoxyethoxy group may improve pharmacokinetics compared to the rigid indazole-methylene linker in the target compound .
Thiadiazole and Triazole Derivatives
- N-((5-(Substituted Methyleneamino)-1,3,4-Thiadiazol-2-yl)methyl)benzamide (): Uses a thiadiazole ring (sulfur instead of oxygen in oxadiazole) with active methyleneamino substituents. Demonstrated antimicrobial and anticancer activity in preliminary studies . Key Difference: The thiadiazole’s sulfur atom may confer redox activity, unlike the indazole’s nitrogen-rich system .
N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)benzamide ():
Physicochemical and Spectral Comparisons
Biological Activity
N-(2-Aminophenyl)-4-((5-methoxy-2H-indazol-2-yl)methyl)benzamide, also known by its CAS number 920315-40-8, is a compound with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N4O2. The compound features a benzamide backbone with an indazole moiety, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have indicated that derivatives of phenylbenzamide compounds exhibit broad-spectrum antiviral effects. For instance, similar compounds have demonstrated activity against Hepatitis B Virus (HBV), HIV-1, and Hepatitis C Virus (HCV) by enhancing the intracellular levels of APOBEC3G (A3G), an important factor in viral inhibition .
| Compound | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| IMB-0523 | HBV | Increases A3G levels | |
| This compound | Potentially similar mechanisms due to structural similarities | TBD | TBD |
Antiproliferative Activity
The antiproliferative effects of related compounds have been evaluated in various cancer cell lines. For example, methoxy-substituted benzimidazole carboxamides showed significant inhibition of cell proliferation in the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 5.3 µM . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer therapy.
Case Studies
- Antiviral Efficacy : A study involving a derivative similar to this compound demonstrated significant antiviral activity against HBV in vitro and in vivo using a duck HBV model. This suggests that modifications to the benzamide structure can enhance antiviral properties .
- Antiproliferative Activity : In another investigation, novel benzamide derivatives were synthesized and tested for antiproliferative effects against various cancer cell lines. The results indicated that certain substitutions on the benzamide core could lead to improved biological activity, reinforcing the need for further exploration of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
